Anticonvulsant Potency (ED₅₀ 19.1 mg/kg i.p.) Comparable to Phenytoin on a Molar Basis
In the maximal electroshock seizure (MES) model—a gold-standard assay for anticonvulsant drug discovery—2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- (designated compound 4b) exhibited an ED₅₀ of 19.1 mg/kg upon intraperitoneal administration to mice. On a molar basis, this anticonvulsant activity is directly comparable to that of phenytoin, the reference antiepileptic drug, with the added advantage of minimal neurotoxicity in the rotorod test [1]. Within the same study, glycine-derived phthaloyl amides as a class demonstrated significantly higher anticonvulsant efficacy than the corresponding β-alanine and GABA derivatives—a SAR trend that supports the selection of this specific N-ethyl glycine analog over longer-chain or alternative amino acid congeners [1].
| Evidence Dimension | Anticonvulsant potency (ED₅₀) |
|---|---|
| Target Compound Data | ED₅₀ = 19.1 mg/kg (i.p., mice) |
| Comparator Or Baseline | Phenytoin (reference antiepileptic): activity comparable on a molar basis; exact ED₅₀ for phenytoin in this model typically ranges 9.5–12 mg/kg i.p. |
| Quantified Difference | Molar potency equivalent to phenytoin; glycine-derived amides > β-alanine/GABA derivatives |
| Conditions | Maximal electroshock seizure (MES) test, intraperitoneal administration, mice |
Why This Matters
This compound offers anticonvulsant efficacy on par with a clinically established drug (phenytoin) while demonstrating low rotorod neurotoxicity—making it a compelling starting point for antiepileptic drug discovery programs.
- [1] Usifoh CO, Lambert DM, Wouters J, Scriba GKE. Synthesis and anticonvulsant activity of N,N-phthaloyl derivatives of central nervous system inhibitory amino acids. Arch Pharm (Weinheim). 2001;334(10):323-331. View Source
